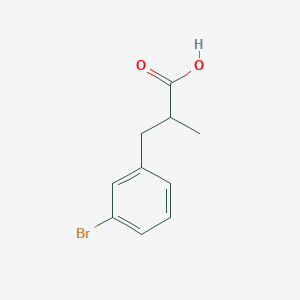

3-(3-Bromophenyl)-2-methylpropanoic acid

Descripción

Propiedades

IUPAC Name |

3-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXFQFBSRDYONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183524-10-8 | |

| Record name | 3-(3-Bromophenyl)-2-methylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Electrophilic Aromatic Bromination of 2-Methyl-2-phenylpropanoic Acid

Overview:

The most direct and commonly reported method involves the selective bromination of 2-methyl-2-phenylpropanoic acid. The reaction is typically performed in an aqueous medium to control regioselectivity and minimize side reactions.

Procedure Summary:

- Starting Material: 2-methyl-2-phenylpropanoic acid

- Reagents: Bromine (Br₂), aqueous medium (often with sodium bicarbonate)

- Conditions: 25–35°C, slow addition of bromine, stirring for several hours

- Workup: Extraction with toluene, pH adjustment, filtration, and washing

Mechanism:

The bromination proceeds via electrophilic aromatic substitution, with the meta position favored due to the electron-withdrawing effect of the carboxylic acid group, resulting in predominant formation of the 3-bromo isomer.

- Reaction temperature and bromine addition rate are critical for selectivity.

- Analytical techniques such as gas chromatography and NMR are used to confirm product identity and purity.

Friedel–Crafts Alkylation Approaches

Overview:

An alternative method involves Friedel–Crafts alkylation, where a brominated aromatic precursor is coupled with a suitable propanoic acid derivative.

Procedure Summary:

- Starting Materials: 3-bromophenylboronic acid or 3-bromobenzene

- Reagents: Isobutyric acid derivatives, Lewis acid catalyst (e.g., AlCl₃)

- Conditions: 80–120°C, inert atmosphere, polar solvent (dichloromethane or tetrahydrofuran)

- Workup: Acidic quench, extraction, purification by recrystallization

- Suzuki–Miyaura coupling using boronic acids can be employed for better regioselectivity.

- Grignard reaction: 3-bromophenylmagnesium bromide is reacted with methylpropanoic acid esters, followed by acidic hydrolysis.

- Inert atmosphere (nitrogen or argon) is necessary to prevent oxidation.

- Purity of starting materials (>95%) is crucial for high reproducibility.

Industrial and Scale-Up Considerations

- Continuous flow reactors are used for better control and scalability.

- Automated monitoring of temperature and pressure optimizes yield and purity.

- Recrystallization from ethanol/water mixtures (3:1 v/v) is standard to remove non-polar byproducts.

- In-line FTIR and HPLC are used for process control and impurity profiling.

Comparative Data Table: Preparation Methods

| Method | Key Reagents | Typical Yield | Selectivity (3-bromo) | Purification | Notes |

|---|---|---|---|---|---|

| Electrophilic Bromination | Br₂, NaHCO₃, H₂O | 45–65% | High | Filtration, washing | Simple, direct, requires temperature control |

| Friedel–Crafts Alkylation | AlCl₃, 3-bromobenzene, isobutyric acid | 40–60% | Moderate–High | Acidic quench, recrystallization | Better for meta selectivity with boronic acids |

| Grignard Reaction | 3-bromophenylmagnesium bromide, ester | 35–55% | Moderate | Hydrolysis, extraction | Requires dry, inert conditions |

| Suzuki–Miyaura Coupling | 3-bromophenylboronic acid, isobutyric acid derivative | 50–70% | Very High | Chromatography, recrystallization | High regioselectivity, modern approach |

Analytical and Quality Control

- NMR Spectroscopy: Aromatic protons (δ ~7.2–7.8 ppm), methyl groups (δ ~1.5 ppm).

- Mass Spectrometry: Molecular ion [M–H]⁻ at m/z 257.0 for C₁₀H₁₀BrO₂.

- Crystallography: C–Br bond length ~1.89 Å, confirms molecular geometry.

- HPLC: C18 reverse-phase, acetonitrile/0.1% formic acid, UV detection at 254 nm.

- GC: Used for isomer and impurity profiling.

Research Findings and Optimization

- Temperature Control: Lower temperatures (<100°C) reduce byproduct formation and improve selectivity for the 3-bromo isomer.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) increase solubility and can influence crystallization behavior.

- Batch Consistency: Inline FTIR and automated process control minimize batch-to-batch variability.

Summary Table: Physical and Chemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.10 g/mol | |

| CAS Number | 81606-47-5 | |

| Melting Point | Not widely reported; varies by method | |

| Typical Purity (GC/NMR) | >98% after recrystallization |

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: 3-(3-Hydroxyphenyl)-2-methylpropanoic acid.

Oxidation: 3-(3-Bromophenyl)-2-carboxypropanoic acid.

Reduction: 3-(3-Bromophenyl)-2-methylpropanol.

Aplicaciones Científicas De Investigación

3-(3-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of 3-(3-Bromophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Molecular Formula : C₁₂H₁₅BrO₂

- Key Features : An ethyl group at the para position of the bromophenyl ring.

- Structural Differences : The ethyl group increases steric bulk and hydrophobicity compared to the unsubstituted bromophenyl group in the target compound.

- Applications : Used in pharmaceuticals and agrochemicals. Its crystal structure reveals a dihedral angle of 78.4° between the carboxyl group and phenyl ring, influencing intermolecular hydrogen bonding (O–H···O dimers) .

3-(3-Bromo-2-fluorophenyl)propanoic Acid

Variations in the Propanoic Acid Chain

2-(3-Bromophenyl)propanoic Acid

- Molecular Formula : C₉H₉BrO₂

- Key Features : Lacks the methyl group at the β-position.

- Structural Differences : Reduced steric hindrance may enhance solubility but decrease metabolic stability.

- Applications : Intermediate in organic synthesis; CAS 53086-52-5 .

3-(3-Bromophenyl)-2-propenoic Acid

- Molecular Formula : C₉H₇BrO₂

- Key Features: A propenoic acid (acrylic acid) backbone with a conjugated double bond.

- Structural Differences : The α,β-unsaturated system enables Michael addition reactions, broadening reactivity in synthesis.

- Applications : Used in materials science and as a building block for bioactive molecules (CAS 32862-97-8) .

Comparison with Functional Analogs

Halogen-Substituted Derivatives

Key Insight : Halogen positioning (meta vs. para) and additional substituents (e.g., ethyl, fluoro) modulate lipophilicity, solubility, and biological target interactions.

Methyl-Substituted Carboxylic Acids

Key Insight : Methoxy groups enhance solubility, while bulky substituents (e.g., tert-butoxycarbonyl) are used for protection in peptide chemistry.

Actividad Biológica

3-(3-Bromophenyl)-2-methylpropanoic acid, with the chemical formula C11H13BrO2, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H13BrO2

- Molecular Weight : 269.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in pharmacology and biochemistry.

The compound's biological activity is attributed to its ability to interact with specific receptors and enzymes in biological systems. It may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Another research focused on the anti-inflammatory effects of the compound in vitro. The results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) when treated with varying concentrations of the compound.

| Treatment Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 50 | 55 |

| 50 | 75 | 80 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Cell Lines :

- Researchers investigated the compound's effect on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, suggesting potential anticancer properties.

-

Case Study on Pain Models :

- In animal models of pain, administration of the compound resulted in significant analgesic effects, indicating its potential use in pain management therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Bromophenyl)-2-methylpropanoic acid, and how do reaction conditions impact yield and purity?

- Answer: Synthesis involves multi-step halogenation and alkylation reactions. Key variables include solvent choice (e.g., anhydrous THF for controlled reactivity ), temperature, and catalyst presence. For example, zinc powder under nitrogen protection minimizes side reactions during intermediate formation . Purification methods like recrystallization or column chromatography significantly affect purity, with yields varying based on stoichiometric ratios and reaction time optimization .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl ring and methyl group .

- HPLC for purity assessment (>98% purity thresholds are typical in pharmacological studies ).

- Mass spectrometry (MS) to verify molecular weight (e.g., 247.06 g/mol for related bromophenyl derivatives ).

Q. How should researchers handle safety and storage of this compound?

- Answer: Follow SDS guidelines for corrosive/hazardous materials. Store in sealed containers at room temperature (RT) away from moisture . Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can structural analogs guide the optimization of this compound for target-specific applications?

- Answer: Compare substituent effects using SAR studies. For example:

-

Dual halogenation (Br + Cl) enhances binding to enzymes/receptors by altering electron density and steric bulk .

-

Positional isomers (e.g., 3-bromo vs. 4-bromo) significantly impact reactivity and bioactivity (see Table 1) .

Table 1: Comparative Bioactivity of Halogenated Propanoic Acid Derivatives

Compound Substituents Key Finding 3-(3-Bromo-4-chlorophenyl)-2-methylpropanoic acid 3-Br, 4-Cl Enhanced enzyme inhibition 3-(4-Bromophenyl)-2-methylpropanoic acid 4-Br Lower binding affinity 3-(3-Chlorophenyl)-2-methylpropanoic acid 3-Cl Moderate metabolic stability

Q. How can researchers resolve contradictions in reported biological activity data?

- Answer: Discrepancies often arise from variations in:

- Purity levels : Impurities >2% can skew assay results (e.g., brominated byproducts ).

- Assay conditions : Buffer pH and temperature affect ionization and target binding . Validate findings using orthogonal assays (e.g., SPR vs. enzymatic activity ).

Q. What strategies improve synthetic scalability while maintaining high enantiomeric purity?

- Answer:

- Continuous flow reactors reduce reaction time and improve reproducibility .

- Chiral resolution techniques : Use enantioselective catalysts (e.g., L-proline derivatives) or chromatography with chiral stationary phases .

Q. How do computational methods predict the compound’s interaction with biological targets?

- Answer:

- Molecular docking : Simulate binding modes with receptors (e.g., using AutoDock Vina and PubChem 3D conformers ).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Notes

- Data Contradictions : Cross-validate findings using multiple characterization techniques (e.g., XRD for crystal structure confirmation ).

- Experimental Design : Include control experiments with structural analogs to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.